2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine
Description
Properties
IUPAC Name |
2-fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N/c8-5(7(10,11)12)4-2-1-3-13-6(4)9/h1-3,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHIHCLMPSUXII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the reaction of 3-bromo-2-nitropyridine with tetrafluoroethylene in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated pyridine derivatives, while oxidation and reduction can lead to the formation of different functionalized pyridines.
Scientific Research Applications
2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique properties
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine with structurally or functionally related pyridine derivatives and fluorinated compounds.
Table 1: Key Properties of Comparable Compounds
Structural and Electronic Comparisons
Positional Isomerism : The substitution pattern significantly impacts electronic effects. For example, in 2-fluoro-5-(1,2,2,2-tetrafluoroethyl)pyridine, the meta-substituted tetrafluoroethyl group may reduce steric hindrance compared to the ortho-substituted isomer (questioned compound), altering reactivity in cross-coupling reactions.
Fluorination Degree : The tetrafluoroethyl group (-CF₂CF₃) in the target compound provides greater electronegativity and steric bulk than the trifluoromethyl (-CF₃) group in 2,3-dimethoxy-5-(trifluoromethyl)pyridine. This increases resistance to oxidative degradation but may hinder solubility in polar solvents.
Physicochemical Properties
- Lipophilicity : The tetrafluoroethyl group confers higher logP values than compounds with fewer fluorine atoms (e.g., 2-(1,1-difluoroethyl)-pyridine derivatives). This enhances membrane permeability, a critical factor in drug design.
- Thermal Stability : Fluorinated ethers like Bis-(1,2,2,2-tetrafluoroethyl)ether exhibit high thermal stability due to strong C-F bonds, suggesting similar resilience in the target compound.
Biological Activity
2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine is a fluorinated heterocyclic compound characterized by the presence of a pyridine ring substituted with a fluorine atom and a 1,2,2,2-tetrafluoroethyl group. Its molecular formula is C8H4F5N. The incorporation of fluorine into organic molecules often results in significant changes in their chemical, physical, and biological properties, making this compound of interest in various fields of research.
The unique properties of this compound stem from its highly electronegative fluorine atoms. These properties can enhance metabolic stability and alter the lipophilicity of drugs, influencing their interactions with biological systems. The compound's structural configuration allows for potential applications in medicinal chemistry and drug development due to its unique reactivity patterns.
Biological Activity
Research on the biological activity of this compound indicates that it may influence various biochemical pathways. Organofluorine compounds are known for their ability to interact with biological targets, which can lead to significant therapeutic effects or toxicity depending on their structure and reactivity. The presence of fluorine can modify how the compound interacts with enzymes and receptors within biological systems.
Case Studies
Although comprehensive studies specifically targeting this compound are scarce, related compounds have been investigated for their biological effects:
- Fluorinated Pyridines : Research indicates that fluorinated pyridines can exhibit antimicrobial and antiviral properties. For instance, derivatives have shown effectiveness against various pathogens due to their enhanced lipophilicity and metabolic stability .
-
Pharmacological Studies : Compounds similar to this compound have been explored for their potential in drug development. For example:
- SARS-CoV Protease Inhibitors : Some fluorinated compounds were developed as inhibitors against SARS-CoV protease due to their ability to interact effectively with the enzyme .
- Selective Androgen Receptor Modulators (SARMs) : Fluorinated pyridines have been utilized in creating SARMs that display anabolic activity without the side effects associated with traditional anabolic steroids .
Research Findings
The following table summarizes key findings related to the biological activity and applications of similar fluorinated compounds:
| Compound Name | Biological Activity | Applications |
|---|---|---|
| 3-Fluoropyridine | Antimicrobial | Drug development |
| 4-Fluoropyridine | Antiviral | Pharmaceutical intermediates |
| 1-(1,1,2-Trifluoroethyl)pyridine | Selective receptor modulation | Anabolic agents |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 2-Fluoro-3-(1,2,2,2-tetrafluoroethyl)pyridine, and how are reaction conditions optimized for high yield?
- Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between fluorinated boronic acids and halogenated pyridine precursors. Key parameters include:
- Catalyst system: Pd(PPh₃)₄ or Pd(dppf)Cl₂ with XPhos ligands .
- Temperature: 80–120°C under inert atmospheres (Ar/N₂) to prevent decomposition .
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) with K₂CO₃ as a base .
Yields >80% are achievable with rigorous exclusion of moisture and oxygen.
Q. How do fluorine substituents influence the compound’s electronic properties and stability?
- Answer: The electron-withdrawing nature of fluorine atoms:
- Reduces electron density on the pyridine ring, enhancing electrophilic substitution resistance .
- Increases thermal stability due to strong C-F bonds (bond energy ~485 kJ/mol) .
- Modulates lipophilicity (logP ~2.1–2.5), improving membrane permeability in biological studies .
Q. What analytical techniques are critical for characterizing fluorinated pyridine derivatives?
- Answer: A multi-technique approach is essential:
- NMR: ¹⁹F NMR identifies fluorine environments; δ -110 to -125 ppm for CF₃ groups .
- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (theoretical ~231.09 g/mol) .
- X-ray crystallography: Resolves steric effects from the tetrafluoroethyl group .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in fluorination reactions for this compound?
- Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model transition states to identify favored reaction pathways. For example:
- Fluorine substitution at position 2 is thermodynamically favored (ΔG‡ ~15 kcal/mol lower than position 4) due to reduced steric hindrance .
- Solvent effects (PCM models) refine predictions of reaction outcomes in polar aprotic media .
Q. What strategies resolve contradictions between experimental and theoretical spectral data?
- Answer: Discrepancies in NMR/IR spectra often arise from dynamic fluorine effects or solvent interactions. Mitigation includes:
- Variable-temperature NMR to probe conformational changes .
- Hybrid QM/MM simulations to account for solvent polarity in spectral predictions .
- Cross-validation with X-ray structures for absolute configuration .
Q. How can researchers optimize biological activity studies of this compound in enzyme inhibition assays?
- Answer: Key considerations:
- Binding assays: Use fluorescence polarization or surface plasmon resonance (SPR) to quantify interactions with target enzymes (e.g., kinases) .
- Metabolic stability: Incubate with liver microsomes to assess CYP450-mediated degradation .
- Structure-activity relationships (SAR): Compare with analogs (e.g., 3-(trifluoroethyl)pyridine) to isolate fluorine-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
